4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid ethyl ester
Description
This compound is a boronic ester derivative featuring a benzoic acid ethyl ester backbone substituted with a trifluoromethoxy (–OCF₃) group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. Its molecular structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (boronic ester) groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . The trifluoromethoxy group enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-8-7-10(9-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMKNXCUGIANSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-Bromo-2-Trifluoromethoxy-Benzoic Acid
The first step involves converting 4-bromo-2-trifluoromethoxy-benzoic acid into its ethyl ester derivative. This is achieved through Fischer esterification :
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Reagents :
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4-Bromo-2-trifluoromethoxy-benzoic acid (1.0 equiv)
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Ethanol (excess, 10 equiv)
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Concentrated sulfuric acid (0.1 equiv, catalytic)
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Conditions :
This step generates ethyl 4-bromo-2-trifluoromethoxy-benzoate , a key intermediate for subsequent borylation.
Miyaura Borylation for Boronic Ester Installation
The bromide substituent is replaced with a pinacol boronic ester via Miyaura borylation :
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Reagents :
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Ethyl 4-bromo-2-trifluoromethoxy-benzoate (1.0 equiv)
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Bis(pinacolato)diboron (1.2 equiv)
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Pd(dppf)Cl₂ (5 mol%)
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Potassium acetate (3.0 equiv)
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Conditions :
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Yield : 70–75% (consistent with analogous aryl bromide borylations).
Alternative Route: Boronic Ester Formation Prior to Esterification
Synthesis of 4-(Pinacol Boronic Ester)-2-Trifluoromethoxy-Benzoic Acid
This method prioritizes boronic ester installation on the carboxylic acid precursor:
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Reagents :
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4-Bromo-2-trifluoromethoxy-benzoic acid (1.0 equiv)
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Bis(pinacolato)diboron (1.5 equiv)
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Pd(OAc)₂ (3 mol%)
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SPhos ligand (6 mol%)
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KOAc (3.0 equiv)
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Conditions :
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DMSO, 90°C, 18 hours.
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Acidic workup (1M HCl) to isolate the boronic acid, followed by pinacol esterification using pinacol (1.2 equiv) in toluene under reflux.
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Yield : 65–70% (lower due to intermediate boronic acid instability).
Ethyl Ester Formation Under Mild Conditions
To avoid boronic ester degradation, the carboxylic acid is esterified using DCC/DMAP coupling :
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Reagents :
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid (1.0 equiv)
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Ethanol (1.5 equiv)
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Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
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4-Dimethylaminopyridine (DMAP, 0.1 equiv)
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Conditions :
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Yield : 80–85% (higher than acidic esterification but costlier).
Comparative Analysis of Synthetic Methods
| Parameter | Sequential Esterification-Borylation | Borylation-First Route |
|---|---|---|
| Overall Yield | 60–68% | 52–60% |
| Reaction Time | 30 hours | 36 hours |
| Cost Efficiency | High (uses inexpensive H₂SO₄) | Low (requires DCC/DMAP) |
| Purification Complexity | Moderate (chromatography needed) | High (multiple steps) |
| Functional Group Tolerance | Stable under acidic conditions | Sensitive to boronic ester |
The sequential esterification-borylation route is industrially preferred due to its cost-effectiveness and scalability.
Optimization Strategies and Challenges
Palladium Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid ethyl ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical and biological applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Note: *Estimated based on analogous structures in .
Reactivity and Stability
- Trifluoromethoxy Group : The –OCF₃ group increases electron-deficient character at the 2-position, directing cross-coupling reactions to the boronic ester site . It also improves hydrolytic stability compared to –OCH₃ or –CH₃ substituents .
- Boronic Ester Reactivity : All compounds exhibit reactivity in Suzuki couplings, but steric hindrance from the dioxaborolane ring may reduce efficiency compared to arylboronic acids .
- Ester Group Stability : The ethyl ester moiety is susceptible to hydrolysis under acidic/basic conditions, similar to analogues in .
Key Research Findings
- Synthetic Yields : Related compounds (e.g., ethyl 2-benzamido-2-(4-boronic ester phenyl)acetate) achieve ~80% yield under optimized Pd-catalyzed conditions , but steric/electronic challenges may reduce yields for the target compound.
- Thermal Stability : Dioxaborolane derivatives are stable up to 150°C, making them suitable for high-temperature reactions .
- Biological Activity : While direct data are lacking, structurally similar trifluoromethoxy-containing compounds show potent activity against kinases and proteases .
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid ethyl ester is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that demonstrate its applications in medicinal chemistry.
This compound features a complex structure characterized by a trifluoromethoxy group and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 248.09 g/mol. Its structure can be represented as follows:
- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid ethyl ester
- CAS Number : 180516-87-4
Antimicrobial Properties
Recent studies have indicated that compounds containing boron have significant antimicrobial properties. For instance, derivatives of boronic acids have been shown to exhibit activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of boron-containing compounds. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). The ethyl ester form of this compound may enhance bioavailability and efficacy in targeting inflammation.
Cancer Therapeutics
Boron compounds are being investigated for their role in cancer therapy. Their ability to form stable complexes with biomolecules can be exploited in targeted drug delivery systems. Preliminary studies suggest that this specific compound may enhance the efficacy of chemotherapeutic agents through synergistic effects.
Case Studies and Research Findings
Several studies have documented the biological activities of similar boron-containing compounds:
- Study on Antimicrobial Activity :
- Inflammation Modulation :
- Cancer Cell Line Studies :
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
- Methodology : A common approach involves Suzuki-Miyaura cross-coupling precursors. For example, cesium carbonate in anhydrous THF with ethyl bromoacetate under reflux (6 h, N₂ atmosphere) achieves esterification of the boronate group . Yields can be improved by optimizing stoichiometry (e.g., 1.8 mmol Cs₂CO₃ per 0.9 mmol boronate phenol) and solvent purity.
- Data : Typical yields range from 43% to >95% depending on purification protocols (e.g., recrystallization vs. column chromatography) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR for boronate ester protons (δ 1.3–1.4 ppm for pinacol methyl groups) and trifluoromethoxy signals (δ 4.5–4.7 ppm for -OCH₂CF₃) .
- LCMS : Used to verify molecular weight (e.g., m/z 757 [M+H]+ observed in analogous boronate esters) .
- HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity >95% .
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store at 0–6°C in inert, anhydrous environments to prevent hydrolysis of the dioxaborolane ring. Use amber vials to avoid photodegradation of the trifluoromethoxy group .
Advanced Research Questions
Q. How does the trifluoromethoxy substituent influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?
- Mechanistic Insight : The electron-withdrawing -OCF₃ group reduces electron density at the boronate, slowing transmetalation in Suzuki reactions but improving regioselectivity. Comparative studies show a 15–20% decrease in yield vs. methoxy analogs, offset by enhanced stability toward protodeboronation .
- Experimental Design : Use Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O (3:1) at 80°C for 24 h to balance reactivity and byproduct suppression .
Q. How can conflicting data on hydrolysis rates under acidic vs. basic conditions be resolved?
- Contradiction Analysis : Discrepancies arise from pH-dependent boronate stability. At pH <3, rapid hydrolysis occurs (t½ <1 h), while pH 7–9 stabilizes the ester. Use buffered solutions (e.g., NH₄OAc) during workup to minimize decomposition .
- Table : Hydrolysis Rates
| Condition | Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|
| 1 M HCl | 2.1 | 0.33 |
| 1 M NaOH | 0.9 | 0.77 |
| Neutral (H₂O) | 0.05 | 13.9 |
| Data derived from analogous pinacol boronate esters . |
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
- Optimization :
- Solvent Choice : Replace THF with 1,4-dioxane for higher boiling points (101°C vs. 66°C), enabling prolonged reflux without solvent loss .
- Catalyst Screening : NiCl₂(dppe) outperforms Pd catalysts in sterically hindered systems, improving yields by 25% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
